molecular formula C25H24N2O4 B2594601 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide CAS No. 955716-58-2

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Cat. No.: B2594601
CAS No.: 955716-58-2
M. Wt: 416.477
InChI Key: VICURECKGRRPLM-UHFFFAOYSA-N
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Description

"N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide" is a synthetic benzamide derivative characterized by a tetrahydroisoquinoline scaffold substituted with a benzoyl group at position 2 and a 2,3-dimethoxybenzamide moiety at position 5.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-22-10-6-9-21(23(22)31-2)24(28)26-20-12-11-17-13-14-27(16-19(17)15-20)25(29)18-7-4-3-5-8-18/h3-12,15H,13-14,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICURECKGRRPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Benzoyl Group: The tetrahydroisoquinoline core is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the benzoylated tetrahydroisoquinoline with 2,3-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the benzoyl or dimethoxy groups.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide" with structurally or functionally related compounds:

Compound Name Molecular Formula Key Structural Features Reported Activities/Applications Reference
This compound C₂₅H₂₄N₂O₄ - Tetrahydroisoquinoline core
- 2-Benzoyl and 7-(2,3-dimethoxybenzamide) substituents
Hypothesized kinase inhibition or receptor modulation (based on analogs) N/A
2,3-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (G511-0318) C₂₂H₂₆N₂O₄ - Tetrahydroquinoline core
- 1-(2-methylpropanoyl) and 7-(2,3-dimethoxybenzamide) groups
Screening compound for drug discovery; potential CNS or metabolic targets
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ - Simple benzamide backbone
- N,O-bidentate directing group
Metal-catalyzed C–H bond functionalization (e.g., in organic synthesis)
SiFA-M-FP,5 C₃₆H₅₄FN₃O₅SSi - 2,3-dimethoxybenzamide unit
- Fluorosilyl and maleimide groups
Radiopharmaceutical applications (e.g., PET imaging probes via SiFA technology)

Key Structural and Functional Differences:

Core Scaffold: The target compound’s tetrahydroisoquinoline core (vs. tetrahydroquinoline in G511-0318) introduces distinct stereoelectronic properties. Isoquinoline derivatives are often associated with opioid receptor interactions, while quinoline analogs may favor kinase binding . N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks a polycyclic backbone, limiting its pharmacological utility but enhancing its role in catalytic systems .

SiFA-M-FP,5 incorporates a fluorosilyl group for radiopharmaceutical labeling, a feature absent in the other compounds, highlighting divergent applications .

Functional Groups :

  • The 2,3-dimethoxybenzamide moiety is conserved in the target compound and G511-0318, suggesting shared hydrogen-bonding interactions with biological targets. However, its role in SiFA-M-FP,5 is ancillary to the fluorosilyl-maleimide conjugate .

Research Findings and Hypotheses:

  • G511-0318: As a screening compound, its tetrahydroquinoline-benzamide structure has been linked to moderate activity in CNS-targeted assays, though specific targets remain unconfirmed .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Demonstrated utility in directing metal-catalyzed C–H activation, a property unlikely in the more complex target compound due to steric hindrance from the tetrahydroisoquinoline core .
  • SiFA-M-FP,5 : The 2,3-dimethoxybenzamide unit serves as a linker rather than a pharmacophore, emphasizing the compound’s role in modular radiopharmaceutical design .

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